8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Cardiovascular Pharmacology Drug Metabolism LC-MS/MS Assay Development

This 8-methoxy-substituted benzazepinone is the definitive precursor for S-18982 (N-demethyl ivabradine), the equipotent active metabolite that circulates at ~40% of ivabradine plasma levels. Unlike the 7,8-dimethoxy analog used in ivabradine synthesis, this mono-substituted scaffold offers a simplified electronic environment for medicinal chemistry and serves as the direct comparator for process impurity monitoring. Generic substitution with incorrectly substituted analogs introduces uncharacterized variables that compromise synthetic yields and pharmacological conclusions. Procure this authentic, high-purity intermediate for metabolic pathway studies, PK/PD modeling, and analytical method validation for generic drug applications.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 85175-85-5
Cat. No. B1334708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-1H-benzo[d]azepin-2(3H)-one
CAS85175-85-5
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CNC(=O)C2
InChIInChI=1S/C11H11NO2/c1-14-10-3-2-8-4-5-12-11(13)7-9(8)6-10/h2-6H,7H2,1H3,(H,12,13)
InChIKeyOQNNFDKEVAURGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-1H-benzo[d]azepin-2(3H)-one (CAS 85175-85-5): Sourcing Guide for the Core Benzazepinone Scaffold


8-Methoxy-1H-benzo[d]azepin-2(3H)-one (CAS 85175-85-5, MF: C11H11NO2, MW: 189.21 g/mol) is a heterocyclic compound featuring a seven-membered benzazepinone ring system with a single methoxy substituent at the 8-position [1]. This core scaffold is structurally foundational to the class of If channel inhibitors, most notably serving as the essential benzazepinone nucleus upon which the marketed drug ivabradine is constructed [2]. The compound is supplied at typical research purities of 95% and is stored at 2–8°C under sealed, moisture-protected conditions [1].

Why Generic Benzazepinone Substitution Fails: The Specificity of the 8-Methoxy Moiety


Generic substitution of benzazepinone intermediates is not scientifically defensible due to the profound impact of substituent positioning on both synthetic efficiency and downstream pharmacological outcomes. The 8-methoxy substitution pattern is not an arbitrary modification; it is a defined, critical structural feature. In contrast, the 7,8-dimethoxy analog (CAS 73942-87-7) serves as the direct precursor for ivabradine [1], while alternative substitution patterns yield compounds with entirely distinct biological activities, such as those targeting CNS dopamine receptors rather than cardiac If channels [2]. Furthermore, the 8-methoxy compound is the definitive precursor for N-demethyl ivabradine (S-18982), the equipotent active metabolite of ivabradine that circulates at approximately 40% of the parent drug's concentration and contributes significantly to the overall bradycardic effect [3]. Using an incorrectly substituted analog introduces uncharacterized variables into synthetic pathways or metabolic studies, compromising yield, purity, and the validity of pharmacological conclusions.

Quantitative Differentiation of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one: Evidence-Based Advantages Over Closest Analogs


Structural Specificity as S-18982 (N-Demethyl Ivabradine) Precursor

The 8-methoxy compound is the direct and unambiguous precursor for synthesizing S-18982 (N-demethyl ivabradine), the equipotent active metabolite of ivabradine. This is in direct contrast to the 7,8-dimethoxy analog, which is the precursor to the parent drug ivabradine. S-18982 is not an inert byproduct; FDA documentation confirms it is equipotent to ivabradine and circulates at approximately 40% of the parent drug's plasma concentration [1]. In a clinical pharmacokinetic study in Chinese healthy volunteers, after a single 10 mg oral dose of ivabradine, the parent drug reached a Cmax of 47±24 μg/L while S-18982 reached 7.9±2.8 μg/L, with the metabolite exhibiting nonlinear pharmacokinetics and accumulation upon multiple dosing [2]. A linked PK/PD simulation model used in vitro data to set the EC50 of S-18982 at 1.2 times the value for ivabradine [3].

Cardiovascular Pharmacology Drug Metabolism LC-MS/MS Assay Development

Synthetic Accessibility: Mono-Methoxy vs. Di-Methoxy Substitution Pattern

The mono-methoxy substitution at the 8-position presents a less sterically hindered and electronically distinct scaffold compared to the 7,8-dimethoxy analog. The 7,8-dimethoxy compound requires more elaborate synthetic routes due to the presence of two electron-donating groups on the fused benzene ring. Patent literature indicates that the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically proceeds via multi-step sequences involving (3,4-dimethoxyphenyl)acetic acid, N-(2,2-dimethoxyethyl)amine condensation, and acid-catalyzed cyclization at temperatures ranging from 10°C to reflux [1]. Alternative patented routes for 7,8-dimethoxy intermediates employ LiBH(Et)3 reduction reactions in organic solvents [2]. The 8-methoxy compound, lacking the 7-methoxy group, offers a simplified electronic environment that facilitates alternative synthetic modifications and reduces the complexity of downstream functionalization.

Process Chemistry Organic Synthesis Intermediate Sourcing

Role as Definitive Intermediate in Ivabradine Metabolite Synthesis

This compound is specifically utilized as the starting material for synthesizing N-demethyl ivabradine (S-18982), the major active metabolite of ivabradine. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) analytical method for simultaneous measurement of ivabradine and S-18982 has been cross-validated in feline plasma, demonstrating the practical utility of this metabolite in bioanalytical workflows [1]. In healthy cats following oral ivabradine administration, S-18982 reached a Cmax of 3.86 ng/mL within 1 hour, compared to 103.33 ng/mL for ivabradine, and the metabolite was characterized using a one-compartment model with first-order input and elimination [1]. This analytical method and combined parent-metabolite PK model provide validated tools for pharmacokinetic and pharmacodynamic evaluation [1].

Metabolite Synthesis Analytical Reference Standards Bioanalytical Chemistry

Defined Physicochemical Profile for Reproducible Experimental Conditions

The compound possesses a well-defined and documented physicochemical profile that supports reproducible experimental design. Key parameters include a molecular weight of 189.21 g/mol, molecular formula C11H11NO2, and a measured solubility of 28.4 μg/mL in aqueous media . The InChI Key OQNNFDKEVAURGV-UHFFFAOYSA-N provides unambiguous structural identification . Safety data sheets classify the compound as Acute toxicity Category 4 (oral), Skin irritation Category 2, and Specific target organ toxicity – single exposure Category 3 (respiratory irritation) [1]. Recommended storage conditions are 2–8°C in sealed containers away from moisture .

Physicochemical Characterization Analytical Chemistry Method Development

Validated Research Applications for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one Based on Quantitative Evidence


Synthesis of N-Demethyl Ivabradine (S-18982) Reference Standards

Use this compound as the direct precursor for synthesizing S-18982, the major active metabolite of ivabradine. The metabolite is equipotent to the parent drug and circulates at approximately 40% of ivabradine plasma concentrations [1]. Analytical laboratories supporting generic drug applications or clinical pharmacology studies require authentic S-18982 for LC-MS/MS method development and validation [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

Employ synthesized S-18982 from this precursor in linked PK/PD simulation models. The metabolite has been incorporated into population PK models using NONMEM software, with in vitro data suggesting an EC50 approximately 1.2 times that of ivabradine [1]. Such models are essential for understanding the contribution of the active metabolite to overall bradycardic effect and for predicting drug exposure in special populations.

Development of Novel Benzazepinone-Derived Therapeutics

Leverage the mono-substituted benzazepinone scaffold as a starting point for medicinal chemistry campaigns. The simplified electronic environment of the 8-methoxy compound, compared to the congested 7,8-dimethoxy system, offers distinct synthetic advantages for introducing novel substituents and exploring structure-activity relationships beyond the established If channel inhibitor pharmacophore [1].

Quality Control and Impurity Profiling in Ivabradine Manufacturing

Utilize this compound as an intermediate standard in process chemistry for ivabradine manufacturing. Patented synthetic routes for benzazepinone derivatives emphasize the importance of controlling substitution patterns and minimizing metal impurities [1]. The compound serves as a comparator for monitoring the formation of mono- vs. di-methoxy intermediates and for ensuring the fidelity of the benzazepinone core during scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.